molecular formula C12H17NO2 B047678 N,N-diethyl-3-hydroxymethylbenzamide CAS No. 72236-22-7

N,N-diethyl-3-hydroxymethylbenzamide

Cat. No. B047678
CAS RN: 72236-22-7
M. Wt: 207.27 g/mol
InChI Key: FRZJZRVZZNTMAW-UHFFFAOYSA-N
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Description

N,N-diethyl-3-hydroxymethylbenzamide is a compound of interest due to its various chemical properties and potential applications. While specific research on this compound is limited, insights can be drawn from studies on closely related compounds.

Synthesis Analysis

The synthesis of related N,N-diethylbenzamide derivatives typically involves acylation reactions, where an acid chloride reacts with an amine. For example, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, characterized by spectroscopic methods (Al Mamari & Al Lawati, 2019).

Molecular Structure Analysis

Molecular structure determination often involves X-ray crystallography and DFT calculations. For instance, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined using these techniques, highlighting the significance of intermolecular interactions on molecular geometry (Karabulut et al., 2014).

Chemical Reactions and Properties

N,N-diethylbenzamides undergo various chemical reactions, including C–H bond functionalization, facilitated by certain structural motifs present in these compounds. This allows for further chemical modifications and synthesis of complex molecules (Al Mamari & Al Lawati, 2019).

Physical Properties Analysis

The physical properties, such as density and refractive index, can be studied through specific drug compounds. For example, the molar refractivity and polarizability of a closely related antiemetic drug were analyzed, providing insights into the compound's physical characteristics (Sawale et al., 2016).

Chemical Properties Analysis

The chemical properties of N,N-diethyl-3-hydroxymethylbenzamide can be inferred from studies on similar compounds. For instance, the stability of N-(hydroxymethyl) compounds and their metabolic conversion provides valuable information on the chemical behavior and potential reactivity of such molecules (Ross et al., 1983).

Scientific Research Applications

  • Chemical Synthesis and Reactions:

    • N,N-diethyl-3-hydroxymethylbenzamide derivatives are promising for metal-catalyzed C-H bond functionalization reactions due to their N,O-bidentate directing groups (Al Mamari & Al Lawati, 2019).
    • Alternative substrates, including similar compounds, are used for the synthesis of various chemical structures, indicating its versatility in organic synthesis (van Otterlo, Michael & de Koning, 2007).
    • A study successfully synthesized a derivative from methyl salicylate, indicating its potential in deriving new compounds (Suratmo, Retnowati & Azzuhro, 2013).
  • Pharmacology and Medical Applications:

    • It's a metabolite in mouse liver preparations, suggesting a role in metabolic pathways and potential for drug development (Ross et al., 1983).
    • The compound shows potential as a drug delivery system, with its steric properties affecting reactivity, indicating its significance in designing prodrugs (Nielsen & Bundgaard, 1986).
  • Toxicology and Safety:

    • Its analogs, like DEET, have been studied for toxicological effects, suggesting that understanding the properties and interactions of such compounds is crucial for safety in consumer products (Fediuk et al., 2012).
    • There's evidence that DEET, a related compound, inhibits cholinesterases in insect and mammalian nervous systems, raising concerns about safety and the need for safer alternatives (Corbel et al., 2009).
  • Physical Properties and Material Science:

    • The dynamic glass transition and charge transport in N,N,-diethyl-3-methylbenzamide (DEET) are subject to Einstein and Einstein–Smoluchowski relations, indicating its relevance in material science and physical chemistry (Sangoro et al., 2011).
  • Environmental Impact and Exposure:

    • Studies on DEET and its metabolites provide insights into the widespread exposure in populations and emphasize the importance of monitoring environmental and health impacts of such compounds (Calafat et al., 2016).

Future Directions

“N,N-diethyl-3-hydroxymethylbenzamide” could potentially be used as a greener solvent in the synthesis of metal–organic frameworks (MOFs), lowering production barriers and facilitating applications such as drug delivery . Furthermore, DEET-loaded MOFs can be leveraged in controlled-release insect repellent formulations .

properties

IUPAC Name

N,N-diethyl-3-(hydroxymethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-13(4-2)12(15)11-7-5-6-10(8-11)9-14/h5-8,14H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZJZRVZZNTMAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70222550
Record name Benzamide, N,N-diethyl-3-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-3-(hydroxymethyl)benzamide

CAS RN

72236-22-7
Record name Balc
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072236227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N,N-diethyl-3-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BALC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K0BU4F1UC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
P Kuklenyik, SE Baker, AM Bishop, P Morales-A… - Analytica chimica …, 2013 - Elsevier
Human exposure to N,N-diethyl-m-toluamide (DEET) occurs because of the widespread use of DEET as an active ingredient in insect repellents. However, information on the extent of …
Number of citations: 29 www.sciencedirect.com
TR Segal, L Mínguez-Alarcón, YH Chiu… - Human …, 2017 - academic.oup.com
STUDY QUESTION Are specific gravity (SG)-adjusted urinary concentrations of 3-(diethylcarbamoyl)benzoic acid (DCBA) associated with semen parameters among men attending an …
Number of citations: 3 academic.oup.com
AM Calafat, SE Baker, LY Wong, AM Bishop… - Environment …, 2016 - Elsevier
Background N,N-diethyl-m-toluamide (DEET) is a widely used insect repellent in the United States. Objectives To assess exposure to DEET in a representative sample of persons 6 …
Number of citations: 14 www.sciencedirect.com
AM Calafat, S Baker, A Bishop… - … Conference Abstracts 25, 2013 - ehp.niehs.nih.gov
Background: In 1946, the US Army developed N, N-Diethyl-m-toluamide (DEET). Since then, DEET has become the most effective and ubiquitous insect repellent in the United States. …
Number of citations: 0 ehp.niehs.nih.gov
M Ospina, LY Wong, S Baker… - ISEE Conference …, 2018 - ehp.niehs.nih.gov
Introduction: N,N-diethyl-m-toluamide (DEET) is the most widely used insect repellent in the USA with more than 500 DEET-containing products registered with the EPA. DEET is …
Number of citations: 0 ehp.niehs.nih.gov
M Ospina*, LY Wong, S Baker, A Bishop… - ISEE Conference …, 2016 - ehp.niehs.nih.gov
Introduction: Since its development in 1946, N,N-diethyl-m-toluamide (DEET) has become the most effective and ubiquitous insect repellent in the USA. DEET repels disease-carrying …
Number of citations: 0 ehp.niehs.nih.gov
T Segal, L Minguez-Alarcon, Y Chiu, P Williams… - Fertility and …, 2017 - fertstert.org
Objective The recent rise in public health concerns regarding mosquito-borne diseases such as Zika, have led to an increased use of N, N-diethyl-m-toluamide (DEET) insect repellents, …
Number of citations: 0 www.fertstert.org
Q Cui, X Zhu, G Guan, R Hui, L Zhu, J Wang - Chemosphere, 2022 - Elsevier
Background The purpose of this study was to examine the relationship between N,N-diethyl-m-toluamide (DEET) exposure and obesity-related outcomes in the general adult population …
Number of citations: 2 www.sciencedirect.com
RC Lewis, DE Cantonwine… - Environmental …, 2014 - ehjournal.biomedcentral.com
There are potential adverse health risks to the mother and fetus from exposure to pesticides. Thus, studies of exposure to pesticides among pregnant women are of interest as they will …
Number of citations: 42 ehjournal.biomedcentral.com
R Wu, X Zhu, Y Xing, G Guan, Y Zhang, R Hui, Q Cui… - Chemosphere, 2023 - Elsevier
Background N,N-diethyl-m-toluamide (DEET) is a widely used active ingredient in insect repellents, and its effects on human health have been a matter of debate. This study aims to …
Number of citations: 3 www.sciencedirect.com

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